

An In-depth Technical Guide on the S-S Diastereoisomer of PF-9404C

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Compound of Interest

Compound Name: PF-9404C

Cat. No.: B1679747

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Abstract

PF-9404C, chemically defined as the (2'S),(2S)-3-isopropylamine, 1-[4-(2,3-dinitroxy)propoxymethyl]-phenoxy-2'-propranol, is a novel cardiovascular agent exhibiting a dual mechanism of action. As the specific S-S diastereoisomer, it functions as both a potent beta-adrenergic receptor antagonist and a nitric oxide (NO) donor. This unique combination of activities results in effective vasorelaxation and cardiac modulation, positioning **PF-9404C** as a compound of significant interest for the development of new therapies for cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of the S-S diastereoisomer of **PF-9404C**, supported by quantitative data and detailed experimental methodologies.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, driving the continued search for innovative therapeutic agents with improved efficacy and safety profiles. **PF-9404C** emerges from a class of hybrid molecules designed to combine the established benefits of beta-blockers with the vasodilatory effects of nitric oxide. The stereochemistry of such molecules is critical to their pharmacological activity. This document focuses specifically on the S-S diastereoisomer of **PF-9404C**, elucidating its preclinical profile and the experimental basis for its characterization.

Biological Activity

The S-S diastereoisomer of **PF-9404C** has demonstrated significant activity in preclinical models, showcasing its dual-action capabilities. Its biological effects are summarized in the tables below.

Vasorelaxant Properties

PF-9404C induces concentration-dependent relaxation of vascular smooth muscle, an effect attributed to its nitric oxide-donating moiety.

Table 1: In Vitro Vasorelaxant Activity of **PF-9404C**

Compound	IC50 (nM) for relaxation of rat aorta precontracted with norepinephrine
PF-9404C (S-S diastereoisomer)	33
Nitroglycerin (NTG)	49
Isosorbide dinitrate (ISDN)	15,000

Beta-Adrenergic Receptor Blocking Activity

The S-S configuration of the propranolol-like moiety of **PF-9404C** is responsible for its potent beta-blocking effects.

Table 2: In Vitro Beta-Adrenergic Blocking Activity of **PF-9404C**

Compound	IC50 (nM) for blocking isoproterenol-induced inotropic effects in guinea pig left atrium	Ki (nM) for displacement of (-)-[3H]-CGP12177 from rat brain membranes
PF-9404C (S-S diastereoisomer)	30	7
S-propranolol	22.4	17
Metoprolol	120	170
Atenolol	192	1200

Mechanism of Action

The dual pharmacological profile of **PF-9404C** stems from two distinct signaling pathways.

Nitric Oxide-cGMP Signaling Pathway

The vasorelaxant effects of **PF-9404C** are mediated by the release of nitric oxide, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause vasodilation. At a concentration of 10 μ M, **PF-9404C** was shown to increase cGMP formation in rat aorta smooth muscle cells from a basal level of 3 pmol/mg protein to 53 pmol/mg protein. The vasodilatory effects of **PF-9404C** were inhibited by ODQ, a blocker of guanylate cyclase, further supporting this mechanism.

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